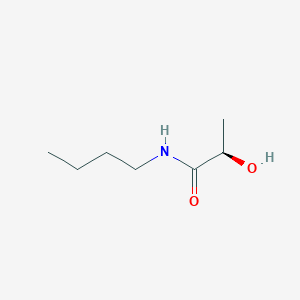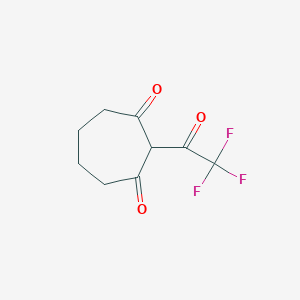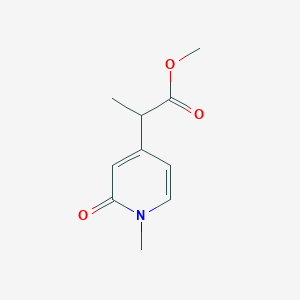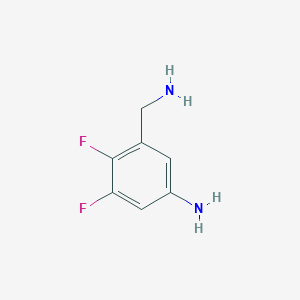
1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is an organic compound belonging to the indene family It features a fused bicyclic structure with a ketone and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 1-methyl-2-indanone, the compound can be synthesized via a Friedel-Crafts acylation reaction followed by oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale batch or continuous flow processes. These methods ensure high yield and purity, often employing catalysts to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles such as amines or hydrazines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed:
Oxidation: 1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carboxylic acid.
Reduction: 1-Methyl-3-hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde.
Substitution: Corresponding imines or hydrazones.
Scientific Research Applications
1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the construction of polycyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 1-methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. For example, its aldehyde group can form Schiff bases with amino groups in proteins, potentially affecting protein function and cellular processes.
Comparison with Similar Compounds
1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde can be compared with other indene derivatives:
1-Methyl-2-indanone: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1-Methyl-3-oxo-1,2,3,4-tetrahydro-1H-indene-2-carbaldehyde: Contains an additional hydrogenation, altering its reactivity and stability.
1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carboxylic acid: The carboxylic acid group provides different chemical properties and reactivity compared to the aldehyde group.
Properties
CAS No. |
64984-77-6 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-methyl-3-oxo-1,2-dihydroindene-2-carbaldehyde |
InChI |
InChI=1S/C11H10O2/c1-7-8-4-2-3-5-9(8)11(13)10(7)6-12/h2-7,10H,1H3 |
InChI Key |
YIHBYYFYKUTTCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)C2=CC=CC=C12)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13079495.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13079502.png)
![(3-(2-Methyl-6-(3-methylisoxazol-5-yl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B13079516.png)



![5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B13079533.png)


